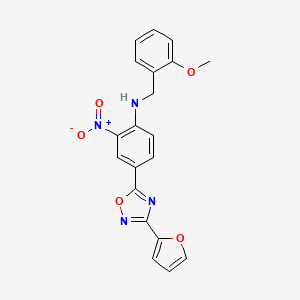
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline, also known as FOD-MA-N, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves the formation of a complex with copper ions, which results in a significant increase in fluorescence intensity. This fluorescence enhancement is due to the inhibition of the photoinduced electron transfer process, which occurs in the absence of copper ions.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to have minimal toxicity and does not exhibit any significant adverse effects on cellular viability. In addition, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to be highly selective for copper ions, making it a promising tool for the detection of copper ions in biological systems.
实验室实验的优点和局限性
One of the key advantages of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is its high selectivity for copper ions, which makes it a promising tool for the detection of copper ions in biological systems. However, one of the limitations of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is its relatively low quantum yield, which may limit its sensitivity for certain applications.
未来方向
There are several directions for future research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline. One potential area of research is the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline derivatives with improved quantum yields and selectivity for other metal ions. Another potential area of research is the application of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline in vivo for the detection of copper ions in biological systems. Finally, the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline-based biosensors for the detection of copper ions in environmental samples is another promising area of research.
In conclusion, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is a promising compound with potential applications in various fields of science. Its high selectivity for copper ions and minimal toxicity make it a promising tool for the detection of copper ions in biological systems. However, further research is needed to optimize its properties and explore its potential applications in vivo and in environmental samples.
合成方法
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves multiple steps, including the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 3-amino-1,2,4-oxadiazole-5-carboxylic acid to form the key intermediate 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid. The final product is obtained by reacting this intermediate with 2-nitro-1,4-diaminobenzene and 2-methoxybenzylamine in the presence of triethylamine.
科学研究应用
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been extensively studied for its potential applications in various fields of science. One of the key areas of research is its use as a fluorescent probe for the detection of metal ions. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to selectively detect copper ions in vitro and in vivo, making it a promising tool for the detection of copper ions in biological systems.
属性
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-27-17-6-3-2-5-14(17)12-21-15-9-8-13(11-16(15)24(25)26)20-22-19(23-29-20)18-7-4-10-28-18/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJWKUJHZZWSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


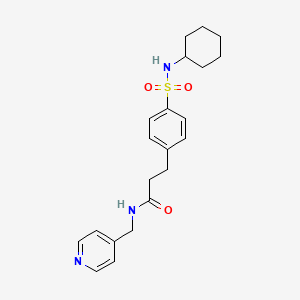
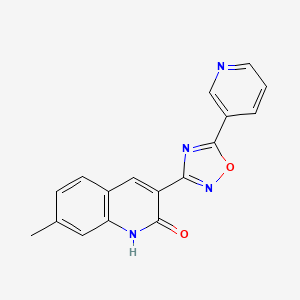

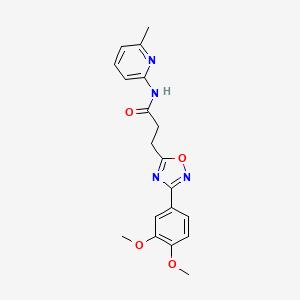
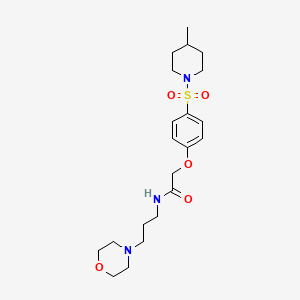
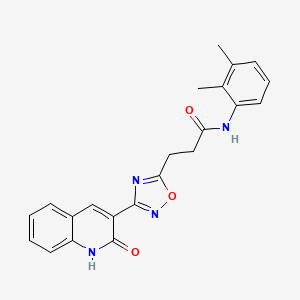

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
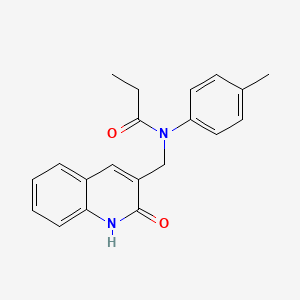

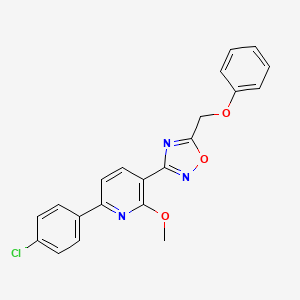

![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)